molecular formula C14H13F2NO B1489151 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine CAS No. 1432680-08-4

2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine

Cat. No.: B1489151
CAS No.: 1432680-08-4
M. Wt: 249.26 g/mol
InChI Key: OLIXDGMBWMHXHY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine consists of a central ethan-1-amine group attached to a phenyl ring, which is further substituted with a 2,4-difluorophenoxy group .

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • Reactivity with Amines : Studies have shown that compounds similar to 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine can react with primary and secondary amines. For example, 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane reacts with piperidine and pyrrolidine bases, leading to complex reaction pathways and specific products (Jarczewski, Schroeder, & Dworniczak, 1986).

  • Role of Ionic Liquids : Research on the elimination reactions of phenyl-substituted ethanes in the presence of amines has shown that ionic liquids can accelerate these reactions and even shift the reaction mechanisms (D’Anna, Frenna, Pace, & Noto, 2006).

Synthesis and Chemical Properties

  • Catalytic Applications : Certain derivatives of phenylboronic acids, which share structural similarities with this compound, have been used as catalysts for dehydrative amidation between carboxylic acids and amines, with implications for peptide synthesis (Wang, Lu, & Ishihara, 2018).

  • Molecular Dynamics Simulation Studies : Compounds containing similar structural motifs have been studied for their potential as corrosion inhibitors for metals, utilizing techniques like quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Photophysical Properties

  • Photoreduction Studies : Photoreduction processes involving benzophenone and diphenylamine linked by spacers have been studied, providing insights into the intramolecular photoreduction process (Miyasaki et al., 1992).

  • Fluorescence Enhancement : The substitution of N-phenyl groups in aminostilbenes, which are structurally related to this compound, has been shown to significantly enhance fluorescence and affect photoisomerization quantum yields (Yang, Chiou, & Liau, 2002).

Antioxidant and Enzymatic Properties

  • Antioxidant Activity : Some organoselenium compounds with structural similarities have been evaluated for their antioxidant properties, including glutathione peroxidase-like activity and lipid peroxidation inhibition (Ibrahim et al., 2015).

  • Enzymatic Resolution : Compounds with phenyl groups have been subjected to enzymatic resolution processes to obtain enantiomerically pure forms, demonstrating their potential in asymmetric synthesis and pharmaceutical applications (Fadnavis, Radhika, & Devi, 2006).

Biochemical Analysis

Biochemical Properties

2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus affecting the overall metabolic flux .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability and degradation, which can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in certain tissues. These interactions can influence its localization and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2-[4-(2,4-difluorophenoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c15-11-3-6-14(13(16)9-11)18-12-4-1-10(2-5-12)7-8-17/h1-6,9H,7-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIXDGMBWMHXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.